N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide
Description
N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, a hydroxyethyl group, a sulfamoyl group, and an imidazo[1,5-a]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c14-22(20,21)13-9-3-1-2-6-17(9)11(16-13)12(19)15-7-10(18)8-4-5-8/h1-3,6,8,10,18H,4-5,7H2,(H,15,19)(H2,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIZXISNGDFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NC(=C3N2C=CC=C3)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfuryl chloride.
Attachment of the Cyclopropyl Group: This step may involve cyclopropanation reactions, where a cyclopropyl group is introduced using reagents such as diazomethane or cyclopropyl bromide.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.
Biology
In biology, this compound may be explored for its potential biological activities. The presence of the sulfamoyl group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers may investigate this compound for its potential therapeutic effects. Its unique structure could interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyridine-3-carboxamide: A simpler analog lacking the cyclopropyl and sulfamoyl groups.
1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide: Lacks the hydroxyethyl and cyclopropyl groups.
N-(2-cyclopropyl-2-hydroxyethyl)-imidazo[1,5-a]pyridine-3-carboxamide: Lacks the sulfamoyl group.
Uniqueness
N-(2-cyclopropyl-2-hydroxyethyl)-1-sulfamoylimidazo[1,5-a]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
